REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[BrH:10]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Br:10]
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Name
|
|
Quantity
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1.43 g
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Type
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reactant
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Smiles
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ClC1=C(CO)C=CC=C1
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 1/4 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic phase was washed with water and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Name
|
|
Type
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product
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Smiles
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ClC1=C(CBr)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 85% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |